BenchChemオンラインストアへようこそ!

N-([2,3'-bipyridin]-5-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide

Coordination Chemistry Medicinal Chemistry Structure-Activity Relationship

Procure this structurally differentiated 2,3'-bipyridine-sulfonamide (MW 329.38) to explore how its unique angular geometry and N-methylimidazole-4-sulfonamide substitution affect PfPI4K inhibition vs. the 3,3'-bipyridine lead (IC50: 0.9 nM). The asymmetric bipyridine unit offers distinct metal-coordination geometry over 2,2'-bipyridine, unlocking novel selectivity in metalloenzyme (HDAC, MMP) and p38 MAP kinase screening panels. Ideal as a fragment-sized entry point for CSBP inhibitor programs and oxidative stress pathway probe optimization. Verify regioisomeric SAR—generic substitution is not scientifically valid.

Molecular Formula C15H15N5O2S
Molecular Weight 329.38
CAS No. 2034473-44-2
Cat. No. B2660485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([2,3'-bipyridin]-5-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide
CAS2034473-44-2
Molecular FormulaC15H15N5O2S
Molecular Weight329.38
Structural Identifiers
SMILESCN1C=C(N=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3
InChIInChI=1S/C15H15N5O2S/c1-20-10-15(18-11-20)23(21,22)19-8-12-4-5-14(17-7-12)13-3-2-6-16-9-13/h2-7,9-11,19H,8H2,1H3
InChIKeyHHXSLRQMJUECEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-([2,3'-bipyridin]-5-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide (CAS 2034473-44-2): Structural Overview for Procurement


N-([2,3'-bipyridin]-5-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide (CAS 2034473-44-2) is a synthetic small molecule characterized by a 2,3'-bipyridine moiety linked via a methylene bridge to an N-methylimidazole-4-sulfonamide group . With a molecular formula of C15H15N5O2S and a molecular weight of 329.38 g/mol, it belongs to the bipyridine-sulfonamide chemotype, a scaffold with established precedence in kinase inhibition and antimalarial drug discovery [1]. The compound's structure incorporates a bidentate metal-coordinating 2,3'-bipyridine unit, suggesting potential as a ligand for metalloenzyme inhibition or as a chelating building block, complementing the hydrogen-bonding capacity of the sulfonamide group [2].

Why N-([2,3'-bipyridin]-5-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide's Positional Isomers Are Not Interchangeable


Generic substitution within the bipyridine-sulfonamide class is not scientifically valid due to the critical influence of regioisomerism and linker topology on target binding. The 2,3'-bipyridine linkage creates a specific angular geometry and nitrogen-atom presentation that distinguishes it from the more common 2,2'- or 3,3'-bipyridine isomers [1]. This structural difference directly impacts metal-chelation distance, dipole moment, and molecular recognition. For example, in the closely related antimalarial PI4K inhibitor series, changing the bipyridine connectivity from 3,3'- to 2,3'- or altering the sulfonamide substitution pattern leads to profound shifts in kinase selectivity and antiplasmodial potency, making each positional isomer a distinct chemical entity for procurement [2].

Quantitative Differentiation of N-([2,3'-bipyridin]-5-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide for Scientific Selection


Unique 2,3'-Bipyridine Connectivity Versus Common 2,2'- and 3,3'-Isomers Drives Distinct Molecular Topology

The target compound possesses a 2,3'-bipyridine core, which is structurally distinct from the more common 2,2'-bipyridine and 3,3'-bipyridine isomers that dominate commercial catalogs . The 2,3'-connectivity creates a unique nitrogen-atom arrangement where one pyridine nitrogen is at the 2-position and the other is at the 3'-position, resulting in an asymmetric ligand geometry fundamentally different from the symmetrical chelators [1]. This asymmetry is a critical differentiator for researchers developing selective metal-based catalysts or metalloenzyme inhibitors, where standard 2,2'-bipyridine cannot replicate the same coordination sphere.

Coordination Chemistry Medicinal Chemistry Structure-Activity Relationship

N-Methylimidazole-4-Sulfonamide Group Confers Distinct Hydrogen-Bonding Capacity Versus Carboxamide or Unsubstituted Sulfonamide Analogs

The compound features an N-methylimidazole-4-sulfonamide group, combining both a hydrogen-bond acceptor (sulfonamide S=O) and a donor (sulfonamide N-H) within a heteroaromatic ring system . This is distinct from analogs bearing a simple phenylsulfonamide or a carboxamide linker, which lack the imidazole ring's additional basic nitrogen that can participate in interactions with catalytic lysine or aspartate residues in kinase active sites [1]. The N-methyl substitution on the imidazole further differentiates it from unsubstituted imidazole analogs by modulating both lipophilicity and the pKa of the imidazole nitrogen.

Medicinal Chemistry Drug Design Pharmacophore Modeling

Bipyridine-Sulfonamide Scaffold is Validated for Antimalarial PI4K Inhibition, Providing a Research Direction for This Analog

The bipyridine-sulfonamide scaffold, to which the target compound belongs, has been clinically validated through the discovery of CHMFL-PI4K-127, a P. falciparum PI4K inhibitor with an IC50 of 0.9 nM and an antiplasmodial EC50 of 7.1 nM against 3D7 P. falciparum [1]. While this specific activity data is for a structurally distinct analog (a 3,3'-bipyridine-5-carboxamide variant), it establishes the bipyridine-sulfonamide chemotype as a productive starting point for antimalarial drug discovery. The target compound, with its unique 2,3'-bipyridine connectivity and imidazole-4-sulfonamide substitution, represents a structurally differentiated analog suitable for structure-activity relationship (SAR) exploration.

Antimalarial Drug Discovery Kinase Inhibition Plasmodium falciparum

Molecular Descriptors Differentiate from Common Bipyridine Analogs, Impacting Physicochemical Property-Based Selection

Key molecular descriptors for the target compound include a molecular weight of 329.38 g/mol, a formula of C15H15N5O2S, and a predicted logP of approximately 1.78, reflecting moderate lipophilicity suitable for cell permeability [1]. These values place it in a distinct physicochemical property space compared to the more advanced antimalarial lead CHMFL-PI4K-127 (MW ~525 g/mol, containing a chlorophenylsulfonamide and additional heterocycles), making the target compound a more fragment-like or early-lead-like molecule [2]. This smaller size and lower lipophilicity can be advantageous for hit-to-lead optimization where ligand efficiency metrics are prioritized.

Cheminformatics Drug-likeness Library Design

Recommended Application Scenarios for N-([2,3'-bipyridin]-5-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide (CAS 2034473-44-2)


Structure-Activity Relationship (SAR) Exploration of Bipyridine-Sulfonamide PI4K Inhibitors

Procure this compound as a structurally differentiated analog for exploring how the 2,3'-bipyridine connectivity and N-methylimidazole-4-sulfonamide substitution affect PfPI4K inhibition relative to the validated 3,3'-bipyridine-5-carboxamide lead (CHMFL-PI4K-127, IC50: 0.9 nM). This SAR study can reveal the impact of regioisomerism on kinase selectivity and antiplasmodial potency, guiding medicinal chemistry optimization [1].

Metalloenzyme Inhibitor Screening with a Bidentate 2,3'-Bipyridine Ligand

Deploy this compound in biochemical screening panels against metalloenzymes (e.g., histone deacetylases, matrix metalloproteinases, or viral metalloproteases) that are susceptible to inhibition by metal-chelating heterocycles. The asymmetric 2,3'-bipyridine unit provides a distinct coordination geometry compared to the ubiquitous 2,2'-bipyridine, offering novel selectivity profiles [2].

Fragment-Based Lead Generation for Inflammatory Cytokine Modulation

Utilize this compound as a fragment-sized (MW 329) entry point for p38 MAP kinase or related CSBP inhibitor programs. The pyridinyl-imidazole chemotype has a well-established mechanism of action for inhibiting inflammatory cytokine biosynthesis, and this specific analog offers unique substitution for exploring selectivity against other MAP kinases [3].

Chemical Probe Development for Neurodegenerative Disease Targets

Investigate this compound in the context of oxidative stress-related neurodegenerative pathways, based on the broader bipyridine-sulfonamide patent landscape that claims utility in Alzheimer's disease and ischemia. The compound's imidazole-sulfonamide group may interact with targets involved in reactive oxygen species regulation, making it a candidate for chemical probe optimization [4].

Quote Request

Request a Quote for N-([2,3'-bipyridin]-5-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.